2,5-Difluoro-4-iodoaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

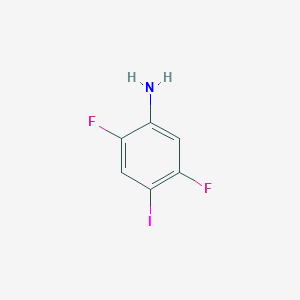

Structure

3D Structure

Properties

IUPAC Name |

2,5-difluoro-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2IN/c7-3-2-6(10)4(8)1-5(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTJNHXTFILGGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)I)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Difluoro-4-iodoaniline: A Critical Building Block for Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.[1] Among the privileged structural motifs in medicinal chemistry, substituted anilines are frequently employed as versatile intermediates. When combined, the fluorinated aniline scaffold offers a powerful tool for medicinal chemists to craft novel therapeutic agents with enhanced properties.[2]

This technical guide focuses on a particularly valuable, yet not exhaustively characterized, building block: 2,5-Difluoro-4-iodoaniline . Its trifunctionalized aromatic ring, featuring two fluorine atoms, an iodine atom, and an amino group, presents a rich platform for diverse chemical transformations. The presence of both fluorine and iodine atoms makes it a highly sought-after intermediate for the synthesis of complex active pharmaceutical ingredients (APIs).[3] This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the known physicochemical properties of this compound, alongside established, self-validating experimental protocols for the determination of its key characteristics. By understanding and harnessing these properties, researchers can unlock the full potential of this versatile molecule in their drug discovery endeavors.

Molecular Identity and Core Physicochemical Data

A thorough understanding of a molecule's fundamental physicochemical properties is paramount for its effective application in synthesis and drug development. These properties govern its behavior in both chemical reactions and biological systems.

Molecular Structure

The unique arrangement of substituents on the aniline ring of this compound is central to its utility. The fluorine atoms modulate the electron density and basicity of the amino group, while the iodine atom serves as a versatile handle for cross-coupling reactions.

Caption: Molecular structure of this compound.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound based on available data. It is important to note that while some properties are experimentally determined for related isomers, specific experimental data for this compound is not consistently reported in the literature. In such cases, predicted values or data from analogous compounds are provided for guidance, and the subsequent sections will detail the experimental protocols for their definitive determination.

| Property | Value | Source/Comment |

| Molecular Formula | C₆H₄F₂IN | [4] |

| Molecular Weight | 255.00 g/mol | [3] |

| Appearance | Off-white to brown crystalline powder (inferred from isomers) | [5] |

| Melting Point | Not available (for 2,5-isomer). Isomers: 55-57 °C (2-fluoro-4-iodoaniline), 77-79°C (2,6-difluoro-4-iodoaniline) | [6][7] |

| Boiling Point | 252.8 ± 40.0 °C at 760 mmHg (Predicted) | |

| Solubility | Insoluble in water (predicted). Soluble in common organic solvents like methanol, ethanol, and chloroform (inferred from isomers). | [8] |

| pKa | Not available (for 2,5-isomer). Predicted for 2,6-difluoro-4-iodoaniline: 1.02 ± 0.10. | [7] |

Experimental Determination of Key Physicochemical Properties

To ensure the highest level of scientific integrity and provide researchers with actionable protocols, this section details the established methodologies for determining the melting point, solubility, and pKa of this compound. These protocols are designed as self-validating systems, emphasizing accuracy and reproducibility.

Melting Point Determination: A Critical Indicator of Purity

The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Rapid Determination (Optional but Recommended): A rapid heating rate (10-20 °C/min) is used to quickly determine an approximate melting range.

-

Accurate Determination: A fresh sample is heated at a slow, controlled rate (1-2 °C/min) starting from approximately 20 °C below the approximate melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

-

Validation: The determination is repeated at least twice to ensure reproducibility. The calibration of the apparatus should be regularly checked with certified standards.

Caption: Workflow for accurate melting point determination.

Solubility Profile: Guiding Formulation and Reaction Conditions

The solubility of a compound in various solvents is critical for its purification, formulation into drug products, and selection of appropriate reaction media. A comprehensive solubility profile in both aqueous and organic solvents is essential.

Experimental Protocol: Thermodynamic Solubility Determination

-

Solvent Selection: A range of representative solvents should be chosen, including purified water, buffered aqueous solutions (pH 4, 7.4, 9), and common organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, toluene).

-

Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (typically 25 °C and/or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solutions are filtered or centrifuged to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Solubility is reported in units of mg/mL or mol/L.

Caption: Step-by-step workflow for determining thermodynamic solubility.

pKa Determination: Understanding Ionization and Biological Behavior

The acid dissociation constant (pKa) of the anilinic proton is a critical parameter that influences the compound's solubility, lipophilicity, and interaction with biological targets at physiological pH. For anilines, the pKa of the conjugate acid (ArNH₃⁺) is typically determined.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, often a co-solvent system like methanol/water to ensure solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

Data Acquisition: The pH of the solution is recorded as a function of the volume of titrant added.

-

Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point. Alternatively, derivative plots can be used for more precise endpoint and pKa determination.

-

Validation: The method should be validated using a known standard with a similar pKa value.

Synthesis and Spectroscopic Characterization

Plausible Synthetic Approach:

A likely synthesis would involve the direct iodination of 2,5-difluoroaniline. The reaction could be carried out using an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a suitable solvent. The regioselectivity of the iodination would be directed by the activating amino group and the deactivating, ortho-, para-directing fluorine atoms.

Caption: A plausible synthetic route to this compound.

Spectroscopic Characterization:

While specific spectra for this compound were not found, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the two aromatic protons, likely appearing as doublets or doublet of doublets due to coupling with each other and with the fluorine atoms. The chemical shifts will be influenced by the electronic effects of the fluorine, iodine, and amino substituents. The protons of the amino group will appear as a broad singlet.[9][10]

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon atoms bonded to fluorine will exhibit characteristic C-F coupling.[9]

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching, and C-F stretching vibrations. The aromatic C-H and C=C stretching bands will also be present.[11]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 255.00 g/mol . The isotopic pattern of iodine (¹²⁷I is 100% abundant) will be distinct. Fragmentation patterns will likely involve the loss of iodine and other substituents.

Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it an exceptionally valuable building block in medicinal chemistry. The amino group can be readily functionalized to form amides, sulfonamides, or participate in other coupling reactions. The iodine atom is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of substituents. The fluorine atoms contribute to improved metabolic stability and can modulate the pKa and lipophilicity of the final molecule, which are critical parameters for drug-likeness.[1] This compound serves as a key intermediate in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active molecules.

Conclusion

This compound is a strategic building block for the synthesis of novel and complex molecules in the pharmaceutical and agrochemical industries. While some of its fundamental physicochemical properties are not yet extensively documented in publicly available literature, this guide has provided a framework for their systematic and reliable determination using established, self-validating experimental protocols. A thorough understanding and characterization of its melting point, solubility, and pKa are essential for its effective and reproducible use in research and development. The synthetic versatility offered by its unique substitution pattern, combined with the beneficial effects of fluorine incorporation, ensures that this compound will continue to be a valuable tool for medicinal chemists striving to develop the next generation of therapeutic agents.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-4-iodoaniline(29632-74-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. 155906-13-1|this compound|BLD Pharm [bldpharm.com]

- 5. lifechempharma.com [lifechempharma.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 2,6-DIFLUORO-4-IODOANILINE CAS#: 141743-49-9 [amp.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. 2,5-Difluoroaniline(367-30-6) 1H NMR [m.chemicalbook.com]

- 11. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Structural Significance of 2,5-Difluoro-4-iodoaniline

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 2,5-Difluoro-4-iodoaniline

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. As a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, unambiguous structural confirmation is paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the spectral features of this compound, grounded in the fundamental principles of NMR spectroscopy.

This compound (CAS No. 155906-13-1) is a substituted aniline featuring a unique arrangement of electron-donating and electron-withdrawing groups on the aromatic ring.[][3] Its molecular formula is C₆H₄F₂IN.[] The interplay of the strongly electron-donating amino (-NH₂) group, the electronegative fluorine atoms, and the bulky iodine atom creates a distinct electronic environment that is reflected in its ¹H NMR spectrum. A thorough understanding of this spectrum is essential for reaction monitoring, quality control, and final product characterization.

This guide will deconstruct the ¹H NMR spectrum by analyzing the causal effects of the molecular structure on chemical shifts and spin-spin coupling patterns. We will also provide a field-proven experimental protocol for acquiring high-quality data.

Molecular Structure and Predicted Spectral Features

The key to interpreting the ¹H NMR spectrum lies in understanding the molecule's structure and the magnetic environment of each proton.

Caption: Molecular structure of this compound with proton numbering.

The molecule possesses two aromatic protons, H-3 and H-6, and two amine protons (-NH₂). Due to the substitution pattern, H-3 and H-6 are chemically non-equivalent and are expected to produce distinct signals.[4]

Influence of Substituents on Chemical Shifts

The chemical shift (δ) of an aromatic proton is highly sensitive to the electronic effects of the substituents on the ring.[5][6]

-

Amino (-NH₂) Group: This is a powerful electron-donating group (EDG) via resonance. It increases electron density at the ortho (C2, C6) and para (C4) positions, causing protons at or near these positions to be shielded and appear at a lower chemical shift (upfield).[7][8]

-

Fluorine (-F) Atoms: Fluorine is highly electronegative, exerting an electron-withdrawing inductive effect (-I), which deshields nearby protons. However, it also possesses lone pairs that can be donated through resonance (+R), a shielding effect. The net result is complex, but the inductive effect often dominates.

-

Iodine (-I) Atom: Iodine is weakly electron-withdrawing through induction.

Predicted Chemical Shifts:

-

H-3: This proton is ortho to the powerfully shielding -NH₂ group and meta to the second fluorine (at C5). The dominant effect will be the shielding from the amino group, pushing this signal significantly upfield relative to benzene (7.3 ppm).[7]

-

H-6: This proton is meta to the -NH₂ group, experiencing less of its shielding effect. It is, however, ortho to a fluorine atom (at C5), which will influence its position. It is expected to appear downfield relative to H-3.

-

-NH₂ Protons: The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. They typically appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom.

Spin-Spin Coupling Analysis

The splitting pattern of each signal is governed by its coupling to neighboring magnetic nuclei (¹H and ¹⁹F, both spin I=½).[9]

-

¹H-¹H Coupling: H-3 and H-6 will couple to each other. They are in a meta relationship, which typically results in a small coupling constant (⁴JHH ≈ 2-3 Hz).[7]

-

¹H-¹⁹F Coupling: Protons couple to fluorine atoms, with the magnitude of the coupling constant (JHF) depending on the number of bonds separating them.

-

ortho coupling (³JHF) is typically 7-10 Hz.

-

meta coupling (⁴JHF) is typically 5-8 Hz.

-

para coupling (⁵JHF) is smaller, around 2-3 Hz.

-

Predicted Splitting Patterns:

-

H-3 Signal: This proton will be split by:

-

H-6 (meta ¹H-¹H coupling, ⁴JHH)

-

Fluorine at C-2 (ortho ¹H-¹⁹F coupling, ³JHF)

-

Fluorine at C-5 (para ¹H-¹⁹F coupling, ⁵JHF) The resulting signal is expected to be a complex multiplet, likely a doublet of doublets of doublets (ddd) .

-

-

H-6 Signal: This proton will be split by:

-

H-3 (meta ¹H-¹H coupling, ⁴JHH)

-

Fluorine at C-5 (ortho ¹H-¹⁹F coupling, ³JHF)

-

Fluorine at C-2 (meta ¹H-¹⁹F coupling, ⁴JHF) This signal is also predicted to be a doublet of doublets of doublets (ddd) .

-

The diagram below illustrates the network of these interactions.

Caption: Spin-spin coupling network in this compound.

Experimental Protocol for ¹H NMR Analysis

Adherence to a rigorous sample preparation protocol is critical for acquiring a high-quality, interpretable spectrum. The following methodology is a self-validating system designed to minimize artifacts and ensure reproducibility.

Materials and Equipment

-

Analyte: this compound

-

Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice, but DMSO-d₆ is superior for dissolving polar compounds and observing exchangeable protons like -NH₂.[10]

-

Internal Standard: Tetramethylsilane (TMS)

-

NMR Tubes: High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent).[11]

-

Filtration: Pasteur pipette with a small plug of glass wool.

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

Step-by-Step Sample Preparation Workflow

Caption: Workflow for NMR sample preparation and data acquisition.

-

Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. This concentration is optimal for a standard ¹H NMR experiment.[10][11]

-

Dissolution: Add ~0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) containing 0.03% TMS to the vial.[10] Gently vortex or swirl the vial until the sample is completely dissolved. A homogeneous solution is crucial for achieving good magnetic field homogeneity (shimming).[12]

-

Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Transfer the solution from the vial through the pipette into a clean NMR tube. This step removes any microscopic particulate matter that can severely degrade spectral resolution.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly. The final sample depth should be approximately 4-5 cm.[10][11]

-

Data Acquisition: Insert the sample into the spectrometer. Perform standard locking and shimming procedures to optimize the magnetic field homogeneity. Acquire the ¹H NMR spectrum using standard acquisition parameters.

Data Summary and Interpretation

The following table summarizes the predicted ¹H NMR spectral data for this compound in CDCl₃. Actual chemical shifts may vary slightly based on experimental conditions.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (Hz) | Integration |

| H-6 | ~ 6.9 - 7.2 | ddd | ³JHF-ortho ≈ 8-10, ⁴JHF-meta ≈ 5-7, ⁴JHH-meta ≈ 2-3 | 1H |

| H-3 | ~ 6.5 - 6.8 | ddd | ³JHF-ortho ≈ 8-10, ⁵JHF-para ≈ 2-3, ⁴JHH-meta ≈ 2-3 | 1H |

| -NH₂ | ~ 3.6 - 4.0 | br s | None | 2H |

Trustworthiness through Internal Consistency: The spectral assignment is a self-validating system. The coupling constant (J) between H-3 and H-6 must be identical in the multiplets for both protons. The integration values must correspond to the number of protons in each set (1:1:2). The observed splitting patterns must align with the predicted coupling network based on the known molecular structure. Any deviation would indicate either an incorrect assignment or the presence of an impurity.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information, characterized by two complex multiplets in the aromatic region and a broad amine signal. A systematic analysis, grounded in the principles of substituent-induced chemical shifts and the predictable nature of ¹H-¹H and ¹H-¹⁹F spin-spin coupling, allows for a confident and unambiguous assignment of the spectrum. The detailed experimental protocol provided ensures the acquisition of high-resolution data, which is the foundation of any accurate spectral interpretation. This guide equips researchers with the necessary framework to utilize ¹H NMR spectroscopy effectively for the characterization of this important chemical intermediate.

References

- 1. This compound [myskinrecipes.com]

- 3. 155906-13-1|this compound|BLD Pharm [bldpharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 11. research.reading.ac.uk [research.reading.ac.uk]

- 12. organomation.com [organomation.com]

13C NMR data for 2,5-Difluoro-4-iodoaniline

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 2,5-Difluoro-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic amine with significant applications as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The precise substitution pattern on the aniline ring, featuring two electron-withdrawing fluorine atoms, an amino group, and a bulky, polarizable iodine atom, results in a unique electronic and steric environment. Understanding the molecular structure with certainty is paramount for its application in drug design and materials science, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for this purpose.

Predicted ¹³C NMR Data for this compound

The following table presents the predicted ¹³C NMR chemical shifts (δ) in parts per million (ppm) and plausible carbon-fluorine coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on established substituent chemical shift (SCS) effects, and by comparing with data for similar compounds. The numbering of the carbon atoms is as follows:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted ¹JCF (Hz) | Predicted ²JCF (Hz) | Predicted ³JCF (Hz) |

| C1 | 138 - 142 | - | ~2-5 | ~2-5 |

| C2 | 150 - 154 (d) | ~240-250 | - | ~7-10 |

| C3 | 100 - 104 (dd) | - | ~20-25 | ~3-5 |

| C4 | 80 - 85 (d) | - | ~5-8 | - |

| C5 | 155 - 159 (d) | ~245-255 | - | ~2-5 |

| C6 | 105 - 109 (dd) | - | ~20-25 | ~3-5 |

Note: 'd' denotes a doublet, and 'dd' denotes a doublet of doublets.

Methodology for ¹³C NMR Data Acquisition: A Self-Validating Protocol

The acquisition of a high-quality ¹³C NMR spectrum is crucial for unambiguous structural elucidation. The following protocol is designed to be a self-validating system for a substituted aniline like this compound.

Experimental Protocol

-

Sample Preparation:

-

Accurately weigh approximately 20-30 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be advantageous for compounds with lower solubility.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

The ¹³C NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Tune and match the probe for the ¹³C frequency.

-

Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

-

-

Data Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30' on Bruker instruments) is typically used. This sequence employs a 30° pulse angle to allow for a shorter relaxation delay.

-

Spectral Width: A spectral width of approximately 250 ppm (e.g., from -20 to 230 ppm) is generally sufficient to encompass the chemical shifts of all carbon atoms in the molecule.

-

Acquisition Time (AQ): An acquisition time of at least 1-2 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is a good starting point. For quaternary carbons, which have longer relaxation times, a longer delay may be necessary for accurate integration (if required).

-

Number of Scans (NS): The number of scans will depend on the sample concentration and the spectrometer's sensitivity. Typically, several hundred to a few thousand scans are required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply an exponential window function (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Experimental Workflow Diagram

Caption: A generalized workflow for acquiring and processing ¹³C NMR data.

Spectral Interpretation and Structural Elucidation

The interpretation of the ¹³C NMR spectrum of this compound involves a detailed analysis of the chemical shifts and carbon-fluorine coupling patterns.

Analysis of Chemical Shifts

The chemical shift of each carbon atom in the aromatic ring is influenced by the electronic effects (inductive and resonance) of the substituents.

-

Amino Group (-NH₂): The amino group is a strong activating group, donating electron density to the aromatic ring through resonance. This effect is most pronounced at the ortho and para positions, causing an upfield shift (to lower ppm values) of the corresponding carbon signals. The carbon directly attached to the amino group (C1) will be shifted downfield.

-

Fluorine Atoms (-F): Fluorine is a highly electronegative atom, leading to a strong electron-withdrawing inductive effect. This deshields the directly attached carbon (ipso-carbon), causing a significant downfield shift. However, fluorine also possesses lone pairs of electrons that can participate in resonance, donating electron density to the ring and causing an upfield shift at the ortho and para positions. The large downfield shift of the ipso-carbon is a characteristic feature of fluoroaromatic compounds.

-

Iodine Atom (-I): Iodine is the least electronegative of the halogens. It exhibits a weaker inductive electron-withdrawing effect compared to fluorine. A significant contributor to the shielding/deshielding effect of iodine is the "heavy atom effect," which causes a substantial upfield shift of the ipso-carbon (C4). This is a diagnostic feature for carbons bearing an iodine substituent.

Carbon-Fluorine Coupling

A key feature in the ¹³C NMR spectrum of fluorinated compounds is the presence of through-bond J-coupling between carbon and fluorine nuclei.

-

¹JCF (One-bond C-F coupling): This coupling is typically very large, in the range of 240-260 Hz, and is observed for the carbons directly bonded to fluorine (C2 and C5). This large coupling constant is a definitive indicator of a C-F bond.

-

²JCF (Two-bond C-F coupling): Coupling between a fluorine atom and a carbon atom two bonds away is also significant, typically in the range of 20-30 Hz. In this compound, C1, C3, and C6 will exhibit two-bond couplings to fluorine.

-

³JCF (Three-bond C-F coupling): Three-bond C-F couplings are generally smaller, on the order of 2-10 Hz.

The observed multiplicity of each carbon signal (doublet, doublet of doublets, etc.) due to these couplings provides invaluable information for making unambiguous assignments of the carbon resonances.

Substituent Effects on Carbon Environments

Caption: Key substituent effects influencing ¹³C chemical shifts.

Conclusion

¹³C NMR spectroscopy is a cornerstone technique for the structural verification of this compound. By understanding the interplay of the electronic and heavy atom effects of the amino, fluoro, and iodo substituents, a detailed and accurate prediction of the ¹³C NMR spectrum can be made. The analysis of chemical shifts, in conjunction with the highly informative carbon-fluorine coupling patterns, allows for the complete and unambiguous assignment of all carbon resonances. This guide provides the fundamental principles and a practical framework for researchers to confidently interpret the ¹³C NMR data of this important synthetic intermediate, ensuring its correct identification and use in further scientific endeavors.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure Determination of 2,5-Difluoro-4-iodoaniline

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies required to determine the crystal structure of 2,5-Difluoro-4-iodoaniline. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases as of the time of this writing, this guide will furnish a robust framework for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. The protocols described herein are based on established principles and analogous transformations, offering a self-validating system for obtaining and interpreting high-resolution structural data.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a halogenated aromatic amine of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring two fluorine atoms and an iodine atom, makes it a valuable synthetic intermediate for the creation of complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs).[1] The strategic incorporation of fluorine can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. The iodine atom provides a reactive handle for further molecular elaboration through various cross-coupling reactions, making this compound a versatile building block in drug discovery programs. Understanding the precise three-dimensional arrangement of atoms within this molecule through its crystal structure is paramount for rational drug design, polymorphism screening, and formulation development.

Synthesis and Crystallization: From Reagents to Diffraction-Quality Crystals

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. This section outlines a plausible and detailed protocol for these crucial initial steps.

Proposed Synthesis of this compound

Experimental Protocol: Iodination of 2,5-Difluoroaniline

-

Reaction Setup: To a solution of 2,5-difluoroaniline (1.0 eq.) in a suitable solvent such as glacial acetic acid or a mixture of acetonitrile and water, add N-iodosuccinimide (NIS) (1.1 eq.) portion-wise at room temperature under constant stirring. The reaction should be monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.

-

Reaction Work-up: Upon completion, the reaction mixture is poured into an aqueous solution of sodium thiosulfate to quench any remaining iodine. The product is then extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Crystallization of this compound

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[2] The crystal should ideally be 0.1-0.5 mm in all dimensions, with a well-defined shape and no visible defects.[2] For a small molecule like this compound, several crystallization techniques can be employed.

Experimental Protocol: Crystallization Screening

A systematic screening of solvents and crystallization methods is recommended. Common techniques include:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) in a small vial, which is then loosely capped to allow for slow evaporation of the solvent over several days.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound in a less volatile solvent is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a more volatile solvent in which the compound is less soluble (the precipitant). The gradual diffusion of the precipitant vapor into the drop reduces the solubility of the compound, promoting crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface of the two solvents.

A recommended starting point for this compound would be to attempt slow evaporation from a range of solvents of varying polarity, such as ethanol, isopropanol, and ethyl acetate.

Single-Crystal X-ray Diffraction: Elucidating the Three-Dimensional Structure

Once suitable single crystals are obtained, the next phase is to determine the atomic arrangement using single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall molecular conformation.[3]

The Workflow of Structure Determination

The process of determining a crystal structure from a single crystal can be broken down into several key stages, as illustrated in the diagram below.

Caption: Workflow for small molecule single-crystal X-ray diffraction.

Experimental Protocol: Data Collection and Structure Determination

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil to prevent degradation in the X-ray beam.

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[2][3]

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

-

Structure Solution: The "phase problem" is solved to obtain an initial electron density map. For small molecules like this compound, direct methods are typically successful.[2]

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic coordinates, and thermal displacement parameters.

-

Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The final results are typically presented in a Crystallographic Information File (CIF).

Expected Structural Features and Data Presentation

Although the precise crystal structure of this compound is unknown, we can anticipate certain structural features based on related compounds. The molecule is expected to be largely planar due to the aromatic ring. Intermolecular interactions such as hydrogen bonding involving the amine group and halogen bonding involving the iodine and fluorine atoms are likely to play a significant role in the crystal packing.

Upon successful structure determination, the key crystallographic data should be summarized in a clear and concise table.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical formula | C₆H₄F₂IN |

| Formula weight | 255.00 |

| Crystal system | (To be determined) |

| Space group | (To be determined) |

| a, b, c (Å) | (To be determined) |

| α, β, γ (°) | (To be determined) |

| Volume (ų) | (To be determined) |

| Z | (To be determined) |

| Density (calculated) (g/cm³) | (To be determined) |

| R-factor | (To be determined) |

Molecular Visualization

A visual representation of the molecular structure is crucial for understanding its stereochemistry and potential intermolecular interactions.

Caption: 2D chemical structure of this compound.

Conclusion

This technical guide provides a comprehensive roadmap for the determination of the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain high-quality structural data. This information is invaluable for advancing our understanding of this important building block and for facilitating the design of novel pharmaceuticals and agrochemicals. The principles and workflows outlined here are broadly applicable to the structural elucidation of other novel small molecules.

References

An In-depth Technical Guide to 2,5-Difluoro-4-iodoaniline (CAS Number: 155906-13-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-4-iodoaniline is a halogenated aromatic amine that serves as a critical intermediate in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a versatile iodine atom, makes it a valuable building block in the fields of pharmaceutical and agrochemical development. The strategic placement of these functional groups allows for regioselective modifications, enabling the construction of intricate molecular architectures with desired physicochemical and biological properties. This guide provides a comprehensive overview of the properties, synthesis, handling, and potential applications of this important synthetic intermediate.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 155906-13-1 | [1][2] |

| Molecular Formula | C₆H₄F₂IN | [1][] |

| Molecular Weight | 255.00 g/mol | [] |

| Boiling Point | 252.8 ± 40.0 °C at 760 mmHg (Predicted) | [] |

| Appearance | White to light brown solid (for the isomer 2,6-Difluoro-4-iodoaniline) | [4] |

| Storage Temperature | 2-8 °C, under inert gas (e.g., Nitrogen or Argon) | [4] |

Note: Some physical properties are based on data for the closely related isomer 2,6-Difluoro-4-iodoaniline, as specific experimental data for the 2,5-difluoro isomer is limited.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves the direct iodination of 2,5-difluoroaniline. This electrophilic aromatic substitution is a common method for introducing iodine onto an activated benzene ring. A plausible synthetic route is analogous to the preparation of other iodoanilines.

Plausible Synthetic Workflow

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Analogous Synthesis)

The following protocol is based on the well-established synthesis of p-iodoaniline and the reported synthesis of 2,6-difluoro-4-iodoaniline, and it is expected to be adaptable for this compound.[4][5]

Materials:

-

2,5-Difluoroaniline

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Appropriate solvent (e.g., water, acetic acid)

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Saturated sodium bisulfite solution

Procedure:

-

Dissolve 2,5-difluoroaniline in the chosen solvent in a reaction vessel equipped with a stirrer.

-

Add the base (e.g., sodium bicarbonate) to the solution.

-

Slowly add a stoichiometric equivalent of iodine to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Upon completion, quench the reaction and remove any unreacted iodine by washing with a saturated solution of sodium bisulfite.

-

Extract the product into an organic solvent such as dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Role in Pharmaceutical and Agrochemical Synthesis

This compound is a versatile intermediate primarily due to the synthetic handles provided by its functional groups.[6] The amino group can be readily diazotized or acylated, while the iodine atom is an excellent leaving group for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in the construction of complex molecular scaffolds found in many active pharmaceutical ingredients (APIs) and agrochemicals.[7]

The fluorine atoms contribute to the modulation of the electronic properties and metabolic stability of the final molecule.[6] The introduction of fluorine is a common strategy in drug design to enhance properties such as lipophilicity, binding affinity, and bioavailability.

While specific, publicly disclosed examples of final products derived from this compound are scarce, its structural motifs are found in various classes of biologically active compounds, including kinase inhibitors and other targeted therapies. The general class of substituted anilines is integral to the synthesis of a wide range of pharmaceuticals.[8]

Potential Synthetic Applications

Caption: Potential cross-coupling reactions of this compound.

Hazards and Safety

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

GHS Hazard Classification

Based on data for the isomeric compound 2,6-Difluoro-4-iodoaniline, the following GHS hazard statements are likely applicable:

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

Source: PubChem CID 278943 for 2,6-Difluoro-4-iodoaniline[9]

General Toxicology of Substituted Anilines

Substituted anilines as a class are known to exhibit a range of toxicological effects. The primary routes of exposure are inhalation, ingestion, and skin absorption. Common toxicological endpoints for this class of compounds include:

-

Hemolysis: Many substituted anilines can induce the formation of methemoglobin, leading to hemolytic anemia.[10][11]

-

Hepatotoxicity: Effects on the liver have been observed with some substituted anilines.[11]

-

Nephrotoxicity: The kidneys can also be a target organ for toxicity.[10]

The presence of electron-withdrawing substituents, such as fluorine atoms, can influence the toxic potential of anilines.[12][13] It is crucial to handle this compound with care and to avoid exposure.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. Its unique combination of fluorine and iodine substituents on the aniline scaffold provides multiple avenues for synthetic elaboration. A clear understanding of its physicochemical properties, synthetic accessibility, and potential hazards is essential for its safe and effective utilization in research and development. As the demand for complex and highly functionalized organic molecules continues to grow, the importance of key building blocks like this compound is set to increase.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound|CAS 155906-13-1|TCIJT|製品詳細 [tci-chemical-trading.com]

- 4. 2,6-DIFLUORO-4-IODOANILINE CAS#: 141743-49-9 [amp.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound [myskinrecipes.com]

- 7. mdpi.com [mdpi.com]

- 8. calibrechem.com [calibrechem.com]

- 9. 2,6-Difluoro-4-iodoaniline | C6H4F2IN | CID 278943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,5-Difluoro-4-iodoaniline: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2,5-Difluoro-4-iodoaniline, a key building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core attributes, synthesis, and critical applications, with a focus on the causal relationships behind its utility and experimental methodologies.

Introduction: The Strategic Importance of Halogenated Anilines

This compound is a trifunctional aromatic compound that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its strategic importance lies in the unique and synergistic properties imparted by its constituent functional groups: the nucleophilic aniline, the electron-withdrawing fluorine atoms, and the versatile iodine atom. The fluorine substituents can enhance the metabolic stability, binding affinity, and bioavailability of target molecules, while the iodo group serves as a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This combination makes this compound a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2]

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and research. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄F₂IN | [1][][4][5] |

| Molecular Weight | 255.00 g/mol | [1][][4][6] |

| CAS Number | 155906-13-1 | [][4] |

| Appearance | Typically a solid | [7] |

| Canonical SMILES | C1=C(C(=CC(=C1F)I)F)N | [] |

| InChI | InChI=1S/C6H4F2IN/c7-3-2-6(10)4(8)1-5(3)9/h1-2H,10H2 | [] |

| InChI Key | DQTJNHXTFILGGG-UHFFFAOYSA-N | [] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Purification: A Validated Approach

The synthesis of this compound is typically achieved through the electrophilic iodination of 2,5-difluoroaniline. The following protocol is a representative method, designed for high yield and purity.

Experimental Protocol: Synthesis of this compound

Reaction:

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-difluoroaniline (1.0 eq) in glacial acetic acid (approximately 4-5 mL per gram of aniline).

-

Iodination: To this solution, add iodine monochloride (1.0 eq) portion-wise while stirring at room temperature. The addition should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 15-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: Upon completion of the reaction, remove the acetic acid under reduced pressure.

-

Neutralization and Extraction: Neutralize the residue with a saturated aqueous solution of sodium carbonate. Extract the aqueous phase with dichloromethane (3 x 50 mL).

-

Drying and Filtration: Combine the organic phases and dry over anhydrous magnesium sulfate. Filter the drying agent.

-

Final Product Isolation: Evaporate the solvent to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Causality in Experimental Choices:

-

Choice of Iodinating Agent: Iodine monochloride is a highly effective and regioselective iodinating agent for activated aromatic rings.

-

Solvent: Acetic acid serves as a suitable solvent that can also activate the iodinating agent.

-

Work-up Procedure: The neutralization step is crucial to remove the acidic solvent and facilitate the extraction of the aniline product into the organic phase.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to determine the molecular weight and fragmentation pattern of the compound.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the final product.[8]

Applications in Drug Development

The unique structural features of this compound make it a valuable building block in the synthesis of various pharmaceutical agents.

Role as a Versatile Intermediate

This compound serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds.[1] The presence of the iodine atom allows for its use in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce complex carbon skeletons. This is a cornerstone of modern drug discovery, enabling the rapid generation of compound libraries for biological screening.[9][10]

Synthesis of Bioactive Molecules

The difluorinated phenyl ring is a common motif in many modern pharmaceuticals. The fluorine atoms can modulate the pKa of the aniline nitrogen, influence the conformation of the molecule, and block sites of metabolism, thereby improving the pharmacokinetic profile of the drug.[2]

Caption: A representative synthetic pathway utilizing this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[11]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11][12]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11][13] It may be sensitive to light.[14]

-

In case of Exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

-

Skin: Wash off with soap and plenty of water.[13]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[11][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[12]

-

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[11]

References

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 4. This compound|CAS 155906-13-1|TCIJT|製品詳細 [tci-chemical-trading.com]

- 5. 155906-13-1・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 6. 2,6-Difluoro-4-iodoaniline | C6H4F2IN | CID 278943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,6-DIFLUORO-4-IODOANILINE CAS#: 141743-49-9 [amp.chemicalbook.com]

- 8. 155906-13-1|this compound|BLD Pharm [bldpharm.com]

- 9. calibrechem.com [calibrechem.com]

- 10. 4 Iodoaniline Builds the Heart of Pharma Molecules | PPTX [slideshare.net]

- 11. sodiumiodide.net [sodiumiodide.net]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

Introduction: A Proactive Approach to Safety with Halogenated Anilines

An In-Depth Technical Guide to the Material Safety Data Sheet for 2,5-Difluoro-4-iodoaniline

As a senior application scientist, my experience in drug development has underscored a critical principle: a profound understanding of a chemical's safety profile is not a procedural formality but the bedrock of innovative and responsible research. This guide is dedicated to this compound, a halogenated aromatic amine with significant potential as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique trifunctional structure—featuring an aniline core, two fluorine atoms, and an iodine atom—offers versatile reactivity for creating complex molecules.[1] However, this reactivity also necessitates a rigorous and proactive approach to safety.

This document moves beyond the standard template of a Material Safety Data Sheet (MSDS). Instead, it aims to provide a deeper, more intuitive understanding of the why behind the safety protocols. We will explore the inherent hazards of the aniline family, contextualize them for this specific iodo-difluoro substituted molecule, and establish self-validating systems for its handling, storage, and emergency management. For professionals in research and development, this guide serves as a technical resource to ensure that scientific advancement and personnel safety proceed hand-in-hand.

Section 1: Physicochemical and Toxicological Profile

Understanding the physical and chemical properties of a substance is the first step in predicting its behavior in a laboratory setting. While a comprehensive, experimentally verified dataset for this compound is not extensively published, we can compile its known properties and infer others from closely related analogs.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound and its parent compound, aniline, for comparative context.

| Property | This compound | Aniline (for comparison) | Data Source |

| Molecular Formula | C₆H₄F₂IN | C₆H₇N | [1][][3] |

| Molecular Weight | 255.00 g/mol | 93.13 g/mol | [1][3] |

| Appearance | Solid (often white to light brown crystalline powder) | Colorless to light yellow oily liquid | [4][5] |

| Boiling Point | 252.8 ± 40.0 °C at 760 mmHg (Predicted) | 184.1 °C | [] |

| Storage Temperature | 2-8°C, under inert gas (e.g., Argon) | Cool, well-ventilated area | [1][5] |

Note: Some data points are predicted based on computational models due to the limited availability of experimental data for this specific compound.

Inherent Hazards of the Anilino-Halogen Core

The primary hazards of this compound stem from its aniline backbone. Aniline and its derivatives are notorious for their systemic toxicity.

-

Acute Toxicity: Like its parent compound, this compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin.[6][7][8] The primary mechanism of acute aniline toxicity is methemoglobinemia , a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state. This change renders the hemoglobin unable to bind and transport oxygen, leading to cyanosis (a bluish discoloration of the skin), dizziness, headaches, and in severe cases, respiratory distress and death.[6] The onset of these symptoms can be delayed for 2 to 4 hours after exposure.[6]

-

Skin and Eye Irritation: Halogenated anilines are typically classified as skin and eye irritants.[6][9] Direct contact can cause redness, pain, and in the case of eye contact, potentially serious damage.[10]

-

Respiratory Irritation: Inhalation of dust or vapors may cause irritation to the respiratory tract.[6][9]

-

Chronic Exposure and Carcinogenicity: Prolonged or repeated exposure to aniline compounds can lead to more severe health effects, including damage to the liver, kidneys, and blood-forming organs.[10][11] Aniline itself is suspected of causing cancer.[10] While specific carcinogenicity data for this compound is unavailable, it is prudent to handle it as a potential carcinogen.

Section 2: Proactive Exposure Control and Personal Protection

Given the significant hazards, a multi-layered approach to exposure control is mandatory. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE). The goal is to create a workspace where an accidental exposure is highly improbable.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All work involving the handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[12] This is non-negotiable. The fume hood contains dust and potential vapors at the source, preventing inhalation.[11]

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[11]

-

Accessible Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[13] Their location should be clearly marked and unobstructed.

Personal Protective Equipment (PPE): A Self-Validating Protocol

The selection of PPE is not a one-size-fits-all checklist. It is a dynamic process based on the specific task and potential for exposure. The following workflow provides a self-validating system for ensuring adequate protection.

References

- 1. This compound [myskinrecipes.com]

- 3. 2,6-Difluoro-4-iodoaniline | C6H4F2IN | CID 278943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lifechempharma.com [lifechempharma.com]

- 5. 2,6-DIFLUORO-4-IODOANILINE CAS#: 141743-49-9 [amp.chemicalbook.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. sodiumiodide.net [sodiumiodide.net]

- 10. fishersci.com [fishersci.com]

- 11. bloomtechz.com [bloomtechz.com]

- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 13. ipo.rutgers.edu [ipo.rutgers.edu]

A Comprehensive Guide to the Safe Handling and Storage of 2,5-Difluoro-4-iodoaniline

Introduction: The Utility and Hazards of a Key Synthetic Intermediate

2,5-Difluoro-4-iodoaniline is a vital intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique trifunctionalized aromatic ring, featuring fluorine, iodine, and an amino group, provides multiple reactive sites for the construction of novel compounds. However, the very features that make this molecule a valuable synthetic building block also contribute to its potential hazards. This guide provides a comprehensive overview of the safe handling and storage of this compound, grounded in an understanding of its chemical properties and toxicological profile. The protocols and recommendations herein are designed to empower researchers, scientists, and drug development professionals to work with this compound safely and effectively, minimizing risk to personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the "Why" Behind the Precautions

A thorough understanding of the inherent hazards of this compound is the cornerstone of safe handling. Like many primary aromatic amines, this compound presents a significant toxicological risk.[2][3][4] The presence of halogen substituents further modifies its reactivity and potential for environmental impact.

Toxicological Profile

Primary aromatic amines are a class of compounds known for their potential to cause a range of adverse health effects, including carcinogenicity and mutagenicity.[2][3][4] They are readily absorbed through the skin, and can also pose a significant hazard if inhaled or ingested.[5] While specific toxicological data for this compound is limited, the known hazards of related compounds, such as other halogenated anilines, warrant a high degree of caution.

| Hazard Classification | Description | Potential Health Effects |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | May cause irritation to the skin, eyes, and respiratory tract. Systemic effects can include nausea, headache, and dizziness. |

| Skin Corrosion/Irritation | Causes skin irritation. | Prolonged or repeated contact can lead to dermatitis. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Direct contact can cause pain, redness, and potential damage to the cornea. |

| Sensitization | May cause an allergic skin reaction. | Repeated exposure can lead to sensitization, where subsequent low-level exposures can trigger an allergic response. |

| Carcinogenicity/Mutagenicity | Suspected of causing genetic defects and cancer. | Based on the known properties of primary aromatic amines.[2][3][4] |

Physicochemical Hazards

Beyond its toxicological properties, this compound is a solid that can form combustible dust when finely divided and dispersed in the air. It is also sensitive to light and air, which can lead to degradation and the formation of unknown, potentially more hazardous, byproducts.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety strategy for handling this compound relies on a combination of engineering controls to minimize exposure and personal protective equipment as a final line of defense.

Engineering Controls: Containing the Hazard at the Source

-

Chemical Fume Hood: All manipulations of this compound powder should be performed in a certified chemical fume hood to prevent the inhalation of dust and vapors.[6]

-

Glove Box: For operations requiring an inert atmosphere to prevent degradation of the compound, a glove box is the preferred engineering control.[7] This provides the highest level of containment and protection from atmospheric oxygen and moisture.

-

Ventilated Enclosures: For weighing operations, a ventilated balance enclosure or a powder containment hood can provide localized exhaust to minimize the dispersal of fine powders.

Personal Protective Equipment (PPE): The Researcher's Last Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.[8][9][10]

| PPE Category | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Consider double-gloving for extended handling. | Prevents skin contact and absorption. Aromatic amines can penetrate some glove materials, so regular changes are essential. |

| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a risk of splashes. | Protects the eyes from dust and potential splashes of solutions containing the compound. |

| Skin and Body Protection | A lab coat, fully fastened, with long sleeves. Consider a disposable gown for procedures with a high risk of contamination. | Prevents contamination of personal clothing. |

| Respiratory Protection | A NIOSH-approved respirator with particulate filters (N95 or higher) may be necessary for procedures that could generate significant dust, especially outside of a fume hood. | Protects against the inhalation of fine powders. |

Safe Handling Protocols: From Receipt to Reaction

Adherence to standardized protocols is essential for minimizing the risks associated with handling this compound. The following sections provide step-by-step methodologies for common laboratory procedures.

Receipt and Initial Inspection

Upon receiving a container of this compound, visually inspect it for any signs of damage or leakage. Ensure the manufacturer's label is intact and legible. The container should be stored in a designated, secure location away from incompatible materials.

Weighing and Transferring the Solid Compound

The process of weighing and transferring a hazardous powder is a critical point for potential exposure. The following protocol is designed to minimize the generation and dispersal of dust.[6][11][12][13][14]

Protocol: Weighing this compound

-

Preparation: Don all required PPE. Designate a specific area within a chemical fume hood for the weighing procedure. Cover the work surface with disposable absorbent paper.

-

Taring the Container: Place a clean, dry, and sealable container (e.g., a vial with a screw cap) on the analytical balance and tare it.

-

Transfer in Fume Hood: Move the tared container and the stock bottle of this compound into the chemical fume hood.

-

Dispensing: Carefully dispense the desired amount of powder into the tared container using a clean spatula. Avoid sudden movements that could create dust.

-

Sealing: Immediately and securely seal the container.

-

Decontamination: Carefully wipe the exterior of the sealed container and the spatula with a damp cloth or paper towel to remove any residual powder.

-

Final Weighing: Remove the sealed container from the fume hood and place it on the analytical balance to obtain the final weight.

-

Cleanup: Dispose of the absorbent paper and any contaminated cleaning materials as hazardous waste. Clean the work surface in the fume hood according to established laboratory procedures.

Caption: Workflow for Safely Weighing Hazardous Powders.

Storage and Incompatibility: Ensuring Long-Term Stability and Safety

Proper storage is crucial for maintaining the integrity of this compound and preventing the formation of hazardous degradation products. The following guidelines are based on best practices for storing toxic, light-sensitive, and air-sensitive chemicals.[15][16][17]

General Storage Conditions

-

Location: Store in a cool, dry, and well-ventilated area.[16]

-

Container: Keep the container tightly closed to prevent exposure to air and moisture.[15]

-

Light Protection: Protect from direct sunlight and other sources of bright light.[18][19] Storing the container in a light-proof secondary container or in a dark cabinet is recommended.

-

Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen).

Incompatibilities

To prevent hazardous reactions, this compound should be stored separately from the following classes of chemicals:

-

Strong Oxidizing Agents: Can react violently with aromatic amines.

-

Strong Acids: Can form salts and may lead to exothermic reactions.

-

Acid Chlorides and Anhydrides: Can undergo acylation reactions with the amino group.

-

Reducing Agents: The iodo-substituent can be reactive towards certain reducing agents.

The reactivity of halogenated anilines is influenced by the nature of the halogen. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodoanilines more reactive in certain reactions, such as cross-coupling reactions.[1][20] This inherent reactivity should be considered when planning reactions and assessing potential incompatibilities.

Emergency Procedures: Preparedness and Response

In the event of an accidental release or exposure, a swift and informed response is critical to minimizing harm.

Spill Response

The appropriate response to a spill of this compound depends on the size and location of the spill.[21][22][23][24][25]

For a Minor Spill (contained within a fume hood):

-

Alert Personnel: Inform others in the immediate area.

-

Don PPE: Ensure appropriate PPE is worn, including a respirator if necessary.

-

Containment: Gently cover the spill with an absorbent material (e.g., vermiculite, sand) to prevent the powder from becoming airborne.

-

Collection: Carefully sweep the absorbent material and the spilled powder into a sealable container.

-

Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Disposal: Label the container with the spilled material and dispose of it as hazardous waste.

For a Major Spill (outside of a fume hood):

-

Evacuate: Immediately evacuate the area.

-

Alert: Activate the nearest fire alarm and notify emergency personnel.

-

Secure the Area: Prevent unauthorized entry into the spill area.

-

Provide Information: Inform emergency responders about the identity of the spilled material and any associated hazards.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. safety.duke.edu [safety.duke.edu]

- 7. researchgate.net [researchgate.net]

- 8. hazmatschool.com [hazmatschool.com]

- 9. sams-solutions.com [sams-solutions.com]

- 10. epa.gov [epa.gov]

- 11. ehs.wisc.edu [ehs.wisc.edu]

- 12. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]

- 13. ehso.emory.edu [ehso.emory.edu]

- 14. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 15. Chemical Storage Safety Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 16. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]

- 17. 7.9.1 General Storage Guidelines | Environment, Health and Safety [ehs.cornell.edu]

- 18. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]

- 19. lfatabletpresses.com [lfatabletpresses.com]

- 20. benchchem.com [benchchem.com]

- 21. chemkleancorp.com [chemkleancorp.com]

- 22. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

- 23. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 24. ehs.princeton.edu [ehs.princeton.edu]

- 25. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

An In-Depth Technical Guide to the Chemical Reactivity Profile of 2,5-Difluoro-4-iodoaniline

Abstract: This guide presents a comprehensive analysis of the chemical reactivity of 2,5-Difluoro-4-iodoaniline, a pivotal building block in contemporary synthetic chemistry, particularly within medicinal chemistry and materials science.[1] This document explores the nuanced reactivity of its distinct functional groups: the aniline moiety, the carbon-iodine bond, and the fluorinated aromatic ring. It aims to provide not just procedural steps but also the fundamental mechanistic rationale for its transformations. This resource is designed to be a practical, field-proven guide for researchers, enabling them to harness the full synthetic potential of this versatile molecule.

Introduction: The Strategic Importance of this compound

This compound is a strategically significant starting material due to the orthogonal reactivity of its three key functional components. The electron-donating amino group serves as a nucleophilic center and activates the aromatic ring, while the iodine atom is an excellent leaving group in various cross-coupling reactions. The fluorine atoms modulate the electronic properties of the aromatic ring, enhancing stability and influencing reactivity.[1] This unique combination of functionalities makes it a valuable precursor for synthesizing complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is crucial for its effective use in synthesis. The data below is compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 155906-13-1[][3][4] |

| Molecular Formula | C₆H₄F₂IN[1][] |

| Molecular Weight | 255.00 g/mol [1][5] |

| Appearance | White to light brown solid |

| Melting Point | 77-79°C[6] |

| Boiling Point | 252.8 ± 40.0°C at 760 mmHg[] |

| Solubility | Soluble in many organic solvents |

Table 2: Spectroscopic Data Interpretation

| Technique | Expected Key Features |

| ¹H NMR | Signals in the aromatic region corresponding to the protons on the benzene ring, and a signal for the amine protons. |

| ¹³C NMR | Resonances for the six aromatic carbons, with characteristic splitting patterns due to coupling with the fluorine atoms. |

| Mass Spectrometry | A molecular ion peak (M+) at m/z 255, with a characteristic isotopic pattern for iodine. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-F stretching, and C-I stretching. |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the direct iodination of 2,5-difluoroaniline.

Electrophilic Iodination of 2,5-Difluoroaniline

The electron-donating amino group activates the aromatic ring, directing the incoming electrophilic iodine to the para position.

Caption: Synthesis of this compound via electrophilic iodination.

Detailed Protocol:

-

Reaction Setup: Dissolve 2,5-difluoroaniline in a suitable solvent such as acetic acid.

-

Reagent Addition: Add an iodinating agent, such as iodine monochloride, to the solution.[6]

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.